molecular formula C32H32NP B12875236 (1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

Cat. No.: B12875236
M. Wt: 461.6 g/mol
InChI Key: XBGMWAPKCDVUIX-UMSFTDKQSA-N
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Description

(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand. This compound is notable for its application in asymmetric catalysis, particularly in the synthesis of chiral molecules. The presence of both phosphine and amine functionalities in its structure makes it a versatile ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:

    Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of the Phosphine Group: The phosphine group is introduced via a reaction with tert-butyl(phenyl)phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Coordination: The compound can coordinate with metal centers to form metal-ligand complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and acyl chlorides.

    Coordination: Metal salts such as palladium chloride and platinum chloride are commonly used.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Amines: Resulting from nucleophilic substitution reactions.

    Metal Complexes: Formed through coordination with metal centers.

Scientific Research Applications

(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of chiral molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets include metal ions such as palladium and platinum, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R)-4-(3-Phenoxyphenyl)-1-phosphono-1-butanesulfonic acid: Another chiral phosphine compound with similar applications in catalysis.

    Thiophosphate Compounds: These compounds also contain phosphine groups and are used in similar catalytic processes.

Uniqueness

(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its dual functionality as both a phosphine and an amine ligand. This dual functionality enhances its versatility and effectiveness in asymmetric catalysis, making it a valuable compound in the synthesis of chiral molecules.

Properties

Molecular Formula

C32H32NP

Molecular Weight

461.6 g/mol

IUPAC Name

1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine

InChI

InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m0/s1

InChI Key

XBGMWAPKCDVUIX-UMSFTDKQSA-N

Isomeric SMILES

CC(C)(C)[P@@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C

Origin of Product

United States

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